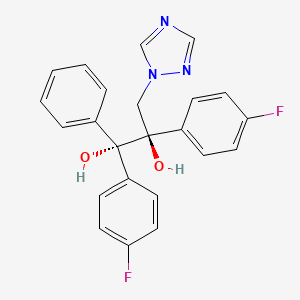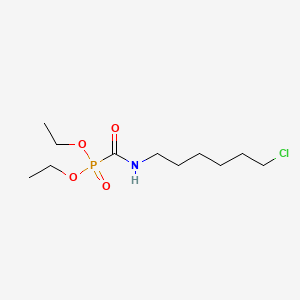
Diethyl (((6-chlorohexyl)amino)carbonyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl (((6-chlorohexyl)amino)carbonyl)phosphonate is a chemical compound with the molecular formula C11H23ClNO4P and a molecular weight of 299.731 g/mol . . This compound is characterized by the presence of a phosphonate group, a chlorohexyl chain, and an amino carbonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (((6-chlorohexyl)amino)carbonyl)phosphonate typically involves the reaction of diethyl phosphite with 6-chlorohexyl isocyanate under controlled conditions. The reaction proceeds as follows:
Reactants: Diethyl phosphite and 6-chlorohexyl isocyanate.
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A base such as triethylamine to facilitate the reaction.
Temperature: The reaction is carried out at room temperature to 50°C.
Time: The reaction mixture is stirred for several
Properties
CAS No. |
77889-87-3 |
|---|---|
Molecular Formula |
C11H23ClNO4P |
Molecular Weight |
299.73 g/mol |
IUPAC Name |
N-(6-chlorohexyl)-1-diethoxyphosphorylformamide |
InChI |
InChI=1S/C11H23ClNO4P/c1-3-16-18(15,17-4-2)11(14)13-10-8-6-5-7-9-12/h3-10H2,1-2H3,(H,13,14) |
InChI Key |
SEZJXKVZYMQFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)NCCCCCCCl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


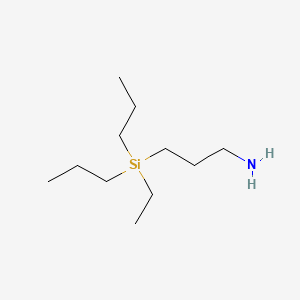
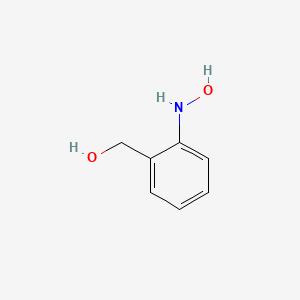
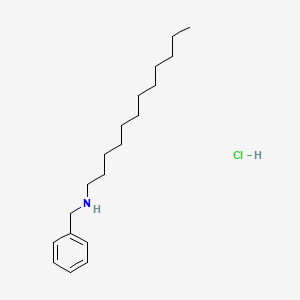



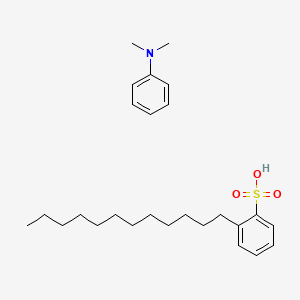
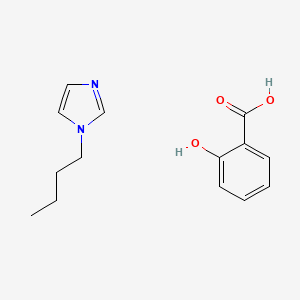

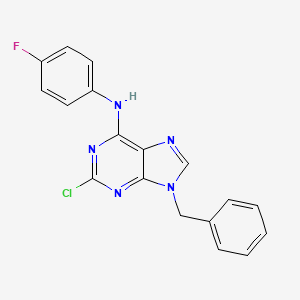

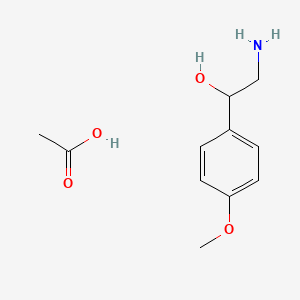
![1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide](/img/structure/B12672750.png)
